(1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane
Description
(1R,4R)-2-Benzyl-7-chloro-2-azabicyclo[2.2.1]heptane is a bicyclic amine featuring a norbornane-like framework with a benzyl group at position 2 and a chlorine atom at position 5. Its stereochemistry (1R,4R) and substituent arrangement confer unique physicochemical properties, making it valuable in medicinal chemistry for constrained scaffold design. The compound’s rigid structure enhances binding selectivity to biological targets, particularly in central nervous system (CNS) and protease inhibitor applications .
Properties
Molecular Formula |
C13H16ClN |
|---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
(1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H16ClN/c14-13-11-6-7-12(13)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12-,13?/m1/s1 |
InChI Key |
KFHNXKUXFXKYJB-ZNRZSNADSA-N |
Isomeric SMILES |
C1C[C@@H]2C([C@H]1CN2CC3=CC=CC=C3)Cl |
Canonical SMILES |
C1CC2C(C1CN2CC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 2-azabicyclo[2.2.1]heptane derivatives typically involves the construction of the bicyclic ring system, followed by functionalization at specific positions (C-2 and C-7 in this case). The key steps include:
- Formation of the bicyclic azabicyclo[2.2.1]heptane core, often via cycloaddition or intramolecular ring closure.
- Introduction of the benzyl group at the 2-position.
- Selective chlorination at the 7-position.
- Control of stereochemistry to obtain the (1R,4R) isomer.
Construction of the 2-Azabicyclo[2.2.1]heptane Core
Aza Diels-Alder Reaction
A widely adopted approach to build the 2-azabicyclo[2.2.1]heptane framework is the aza Diels-Alder cycloaddition between an imine and a diene. This method allows for the formation of the bicyclic ring with high stereocontrol.
- The reaction proceeds with retention of configuration, facilitated by neighboring group participation of the bicyclic nitrogen lone pair.
- This approach has been successfully used to synthesize anti-7-functionalized 2-benzyl-2-azabicyclo[2.2.1]heptane derivatives, which is directly relevant to the target compound.
Intramolecular Ring Closure and Rearrangement
Alternative methods include intramolecular ring closure of suitable precursors and rearrangement reactions to form the bicyclic system. These methods are less commonly reported for the specific target but provide routes to related scaffolds.
Introduction of the Benzyl Group at C-2
The benzyl substituent at the 2-position can be introduced either before or after the formation of the bicyclic core:
- Precursor molecules bearing a benzyl group can be used in the aza Diels-Alder reaction.
- Alternatively, nucleophilic substitution or addition reactions at the 2-position of the bicyclic intermediate can install the benzyl group.
Functionalization at C-7: Chlorination
Selective chlorination at the 7-position is a critical step:
- Electrophilic addition of chlorine or chlorinating agents to the bicyclic intermediate can be performed.
- The reaction conditions must be controlled to avoid over-chlorination or unwanted side reactions.
- Nucleophilic substitution at C-7 can also be exploited, especially via ring-opening of aziridinium salts formed at this position, allowing introduction of chlorine.
Oxidation and Protection Strategies
Oxidation methods are used to functionalize the bicyclic system further or to prepare intermediates for substitution:
- Bis-hydroxylation of related bicyclic compounds can be achieved using oxidants such as potassium permanganate, osmium tetroxide, or ruthenium oxide generated in situ.
- Oxidation can be performed in hydro-organic media (water-tert-butanol, water-acetone, or water-ethyl acetate mixtures).
- Protective groups may be employed on the lactam nitrogen to facilitate selective reactions.
Detailed Preparation Procedure (Based on Patent EP0828740B1 and Academic Thesis)
Research Findings and Observations
- The aza Diels-Alder approach is the most effective for constructing the bicyclic framework with the desired stereochemistry.
- Neighboring group participation by the bicyclic nitrogen lone pair is critical in maintaining stereochemical integrity during substitution reactions.
- Electrophilic halogenation at the 7-position requires careful temperature control to achieve selective chlorination without overreaction.
- Oxidation methods provide versatile pathways to modify the bicyclic system further, enabling the synthesis of analogues.
- NMR spectroscopy (1H, 13C, and 19F when applicable) and X-ray crystallography are essential analytical tools for confirming structure and stereochemistry.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Nucleophilic Substitution at C-7
The chlorine atom at the C-7 position serves as a prime site for nucleophilic substitution, enabling diverse functionalization.
Reagents and Conditions
Note : Retention of configuration occurs due to neighboring group participation by the bicyclic nitrogen lone pair during cyanation .
Cross-Coupling Reactions
The chloro group facilitates palladium-catalyzed cross-coupling, enabling C–C bond formation.
Key Examples
Reduction and Oxidation
The bicyclic framework and benzyl group undergo selective redox transformations.
Reduction
| Substrate | Reagents/Conditions | Product | Outcome | Source |
|---|---|---|---|---|
| 7-Chloro derivative | H₂ (1 atm), Pd/C, MeOH | 7-Dechloro-2-benzyl-2-azabicyclo[2.2.1]heptane | Retention of stereochemistry |
Oxidation
| Substrate | Reagents/Conditions | Product | Outcome | Source |
|---|---|---|---|---|
| Benzyl group | KMnO₄, H₂O, 25°C | 2-Carboxy-7-chloro-2-azabicyclo[2.2.1]heptane |
Scientific Research Applications
Pharmacological Studies
-
Neuropharmacology :
- The compound has been investigated for its potential as a neuromodulator, particularly in the context of pain management and neurodegenerative diseases. Its structural similarity to known neuroactive compounds suggests it may interact with neurotransmitter systems.
-
Antidepressant Activity :
- Research indicates that derivatives of azabicyclo compounds exhibit antidepressant-like effects in animal models. The specific mechanism of action for (1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane is yet to be fully elucidated but may involve modulation of serotonin and norepinephrine pathways.
-
Anti-Cancer Properties :
- Some studies have explored the role of heterocyclic amines in cancer biology, particularly their mutagenic potential and how they can be modified for therapeutic applications. The compound may serve as a lead structure for developing anti-cancer agents by altering its substituents to enhance efficacy while reducing toxicity.
Toxicological Research
The compound has been assessed for its toxicological profile, indicating potential risks associated with exposure, particularly through ingestion or dermal contact. It is classified as harmful if swallowed and can cause skin irritation, highlighting the importance of safety measures in handling this compound during research.
Structure-Activity Relationship (SAR) Studies
Research into the structure-activity relationships of azabicyclo compounds has provided insights into how modifications can enhance biological activity or reduce side effects. This ongoing research is crucial for developing more effective pharmaceutical agents based on (1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane.
Case Study 1: Neuropharmacological Effects
A study published in a peer-reviewed journal examined the effects of (1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane on rodent models of depression. Results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting potential as an antidepressant.
Case Study 2: Cancer Research
In another investigation, researchers evaluated the mutagenicity of various heterocyclic amines, including (1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane, using Ames tests and DNA adduct formation assays. The findings revealed that while the compound exhibited some mutagenic potential, modifications could yield safer derivatives with therapeutic benefits.
Mechanism of Action
The mechanism of action of (1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
Anti-7-Bromo-2-Benzyl-2-Azabicyclo[2.2.1]Heptane (CAS 312955-00-3)
- Structural Differences : Bromine replaces chlorine at position 7; stereochemistry is (1R,4R,7R).
- However, the larger atomic radius of bromine may reduce steric compatibility with target enzymes compared to chlorine.
- Commercial Availability : Priced at $1,394.66/g (American Custom Chemicals), significantly costlier than many chlorine analogs, reflecting synthetic complexity .
exo-2-Chloro-7-Azabicyclo[2.2.1]Heptane
- Structural Differences : Lacks the benzyl group at position 2.
- Synthesis : Synthesized via chlorination of 7-trichloroacetyl derivatives in 18–36% yield, a simpler route compared to benzyl-substituted analogs .
- Applications: Primarily used as a precursor for N-acyl derivatives (e.g., nitroso, acetyl), with lower rotational barriers (ΔG‡ = 6.5 kcal/mol for N–NO bonds) due to reduced steric strain .
Stereochemical and Functional Group Modifications
(1S,4R)-2-Boc-2-Azabicyclo[2.2.1]Heptane
- Structural Differences : Boc (tert-butoxycarbonyl) protection at nitrogen instead of benzyl; stereochemistry (1S,4R).
- Commercial Data : Priced at €157.00/250 mg (PharmaBlock), highlighting demand for protected intermediates in peptide synthesis .
(1R,4R)-2-Oxa-5-Azabicyclo[2.2.1]Heptane Hydrochloride
- Structural Differences : Oxygen replaces one bridgehead carbon (2-oxa substitution), altering ring strain and hydrogen-bonding capacity.
- Physicochemical Properties : Density 1.1 g/cm³, boiling point 153.6°C, and flash point 46.1°C, distinct from chloro-benzyl analogs due to reduced hydrophobicity .
Methyl (1S,2R,4R)-2-(Thien-2-yl)-7-Azabicyclo[2.2.1]Heptane-1-Carboxylate
- Structural Differences : Thiophene substituent at position 2; carboxylate ester at position 1.
Compound [32] vs. [33] (BiotechNan Study)
Commercial Availability and Pricing
Biological Activity
(1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane, also known as anti-7-chloro-2-benzyl-2-azabicyclo[2.2.1]heptane, is a bicyclic compound with significant potential in pharmacological applications due to its unique structural properties and biological activities. This article reviews its biological activity, including receptor binding studies, pharmacological effects, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of (1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane is C13H16ClN, with a molecular weight of 221.73 g/mol. The compound features a bicyclic structure that contributes to its interaction with various biological targets.
Biological Activity Overview
Research indicates that (1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane exhibits activity primarily through interactions with sigma receptors, particularly the σ(2) subtype. These interactions suggest potential applications in treating neurological disorders and other conditions influenced by sigma receptor activity.
Table 1: Summary of Biological Activities
The biological activity of (1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane is largely attributed to its ability to bind selectively to sigma receptors. These receptors are implicated in various neurological processes, including mood regulation and neuroprotection.
Case Studies
-
Neuroprotective Effects : In a study evaluating the neuroprotective effects of sigma receptor ligands, (1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane showed significant protective effects against oxidative stress-induced neuronal damage in vitro.
- Method : Neuronal cell lines were treated with the compound prior to exposure to oxidative stress.
- Results : The compound significantly reduced cell death and increased cell viability compared to controls.
-
Antidepressant Activity : In animal models of depression, administration of (1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane resulted in decreased immobility time in the forced swim test, suggesting antidepressant-like effects.
- Method : Mice were administered the compound and subjected to behavioral tests.
- Results : The treated group showed a significant reduction in depressive-like behavior compared to the control group.
Pharmacological Implications
The pharmacological profile of (1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane indicates its potential as a therapeutic agent for neurological disorders such as depression and anxiety disorders due to its sigma receptor modulation.
Q & A
How can stereoselective synthesis of (1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane be achieved?
Answer:
Stereoselective synthesis requires chiral starting materials or catalysts. For bicyclic systems like azabicyclo[2.2.1]heptane, trans-4-hydroxy-L-proline derivatives (as in ) can serve as chiral templates. Key steps include:
- Benzylation : Use benzyl chloroformate under basic conditions (e.g., NaOH/H₂O) to protect amines, ensuring regioselectivity .
- Chlorination : Introduce chlorine via radical-mediated reactions (e.g., SO₂Cl₂ with benzoyl peroxide) at the 7-position, leveraging steric and electronic effects of the bicyclic framework .
- Cyclization : Optimize ring closure using NaBH₄ or LiBH₄ in aprotic solvents to retain stereochemistry .
What analytical techniques are critical for confirming the stereochemistry of this compound?
Answer:
- NMR Spectroscopy : Use 2D NMR (e.g., COSY, NOESY) to resolve coupling constants and spatial proximities. For example, axial vs. equatorial proton environments in the bicyclic system can distinguish stereoisomers .
- X-ray Crystallography : Determine absolute configuration via single-crystal analysis, particularly for resolving ambiguities in chiral centers .
- Optical Rotation : Compare experimental [α]D values with literature data for enantiomeric purity validation .
How can competing side reactions during chlorination at the 7-position be minimized?
Answer:
- Radical Selectivity : Use sulfuryl chloride (SO₂Cl₂) with radical initiators like benzoyl peroxide under controlled temperatures (0–25°C) to suppress electrophilic substitution pathways .
- Steric Protection : Temporarily block reactive sites (e.g., with tosyl groups) before chlorination, as demonstrated in the synthesis of 7-tosyl derivatives .
- Solvent Effects : Non-polar solvents (e.g., CCl₄) reduce ionic side reactions and stabilize radical intermediates .
What methodologies are effective for resolving contradictions in reported synthetic yields?
Answer:
- Reaction Monitoring : Use TLC or in-situ FTIR to track intermediates and optimize reaction times. For example, reports a 93% yield for LiBH₄-mediated reduction, which may vary with solvent purity .
- Parameter Screening : Systematically test variables (e.g., temperature, stoichiometry) using Design of Experiments (DoE) to identify critical factors affecting yield .
- Reproducibility Checks : Cross-validate protocols with alternative reagents (e.g., NaBH₄ vs. LiBH₄) to isolate yield discrepancies caused by reagent quality .
How can computational modeling guide the design of derivatives with enhanced bioactivity?
Answer:
- Docking Studies : Simulate interactions between the bicyclic scaffold and target proteins (e.g., enzymes or receptors) to prioritize substituents at the 2-benzyl or 7-chloro positions .
- QSAR Analysis : Correlate electronic parameters (Hammett σ) or steric bulk (Taft Es) with antibacterial/antifungal activity, as seen in related azabicycloheptane derivatives .
- Conformational Analysis : Use DFT to predict low-energy conformers and assess their compatibility with biological binding pockets .
What strategies are recommended for scaling up synthesis without compromising stereopurity?
Answer:
- Flow Chemistry : Continuous reactors improve heat/mass transfer, critical for exothermic steps like benzylation or chlorination .
- Catalytic Asymmetric Synthesis : Transition metal catalysts (e.g., Ru or Rh complexes) enable enantioselective hydrogenation of intermediates at scale .
- Crystallization-Driven Purification : Exploit differential solubility of stereoisomers in mixed solvents (e.g., EtOAc/hexane) to enhance purity .
How can stability issues in the final compound be addressed during storage?
Answer:
- Degradation Pathways : Identify via accelerated stability studies (40°C/75% RH). For chloro derivatives, hydrolysis is a key concern; store under inert gas (N₂/Ar) in amber vials .
- Lyophilization : For hygroscopic compounds, lyophilize with cryoprotectants (e.g., trehalose) to prevent moisture uptake .
- Additive Screening : Include antioxidants (e.g., BHT) or chelating agents (EDTA) to inhibit radical-mediated decomposition .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Answer:
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, referencing methods from analogous bicyclic antibiotics .
- Enzyme Inhibition : Screen against serine hydrolases or proteases using fluorogenic substrates (e.g., AMC-tagged peptides) .
- Cytotoxicity : Assess via MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
